An In-depth Technical Guide on the Synthesis and Isotopic Purity of 1-Bromooctadecane-d37
An In-depth Technical Guide on the Synthesis and Isotopic Purity of 1-Bromooctadecane-d37
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 1-Bromooctadecane-d37 (B574858). This deuterated analog of 1-bromooctadecane (B154017) is a valuable tool in various research applications, including its use as an internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies.
Synthesis of 1-Bromooctadecane-d37
The synthesis of 1-Bromooctadecane-d37 is a two-step process that begins with the deuteration of the corresponding long-chain alcohol, 1-octadecanol (stearyl alcohol), to yield 1-octadecanol-d38. This is followed by the bromination of the deuterated alcohol to produce the final product, 1-bromooctadecane-d37.
Step 1: Deuteration of 1-Octadecanol to 1-Octadecanol-d38
The exhaustive deuteration of 1-octadecanol is typically achieved through catalytic hydrogen-deuterium (H-D) exchange. This method utilizes deuterium (B1214612) oxide (D₂O) as the deuterium source in the presence of a suitable catalyst. Ruthenium and palladium-based catalysts have been shown to be effective for the deuteration of alcohols.[1][2][3] The general reaction is as follows:
CH₃(CH₂)₁₇OH + 38 D₂O (catalyst) → CD₃(CD₂)₁₇OD + 38 HDO
A general experimental protocol for this step is outlined below.
Step 2: Bromination of 1-Octadecanol-d38 to 1-Bromooctadecane-d37
The resulting perdeuterated 1-octadecanol-d38 is then converted to 1-bromooctadecane-d37 using a brominating agent. Phosphorus tribromide (PBr₃) is a commonly used and effective reagent for this transformation, proceeding via an SN2 mechanism.[4][5][6][7][8] This reaction replaces the hydroxyl group with a bromine atom.
3 CD₃(CD₂)₁₇OD + PBr₃ → 3 CD₃(CD₂)₁₇Br + P(OD)₃
The detailed experimental protocol for this bromination step is provided in the subsequent section.
Experimental Protocols
Synthesis of 1-Octadecanol-d38
Materials:
-
1-Octadecanol (Stearyl alcohol)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Ruthenium on carbon (Ru/C) or Palladium on carbon (Pd/C) catalyst
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, 1-octadecanol and a catalytic amount of Ru/C (e.g., 5 mol%) are combined with an excess of deuterium oxide.
-
The reactor is sealed and purged with an inert gas (e.g., argon) before being pressurized with hydrogen gas (this can facilitate the catalytic cycle).
-
The reaction mixture is heated to a temperature typically ranging from 120-150°C and stirred vigorously for an extended period (24-72 hours) to ensure complete H-D exchange.[2][9]
-
After cooling to room temperature, the reactor is depressurized, and the reaction mixture is filtered to remove the catalyst.
-
The organic phase is separated from the aqueous phase. The organic layer, containing 1-octadecanol-d38, is washed with fresh D₂O to remove any residual protic species.
-
The solvent is removed under reduced pressure, and the resulting crude 1-octadecanol-d38 is dried under high vacuum to yield the perdeuterated alcohol.
Synthesis of 1-Bromooctadecane-d37
Materials:
-
1-Octadecanol-d38
-
Phosphorus tribromide (PBr₃)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
The dried 1-octadecanol-d38 is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled in an ice bath (0°C).
-
Phosphorus tribromide (approximately 0.33-0.4 equivalents per equivalent of alcohol) is added dropwise to the stirred solution.[4] The addition should be slow to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of cold D₂O.
-
The organic layer is separated, washed sequentially with a dilute solution of sodium bicarbonate in D₂O and then with brine (saturated NaCl in D₂O).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-bromooctadecane-d37.
-
Purification is achieved by vacuum distillation or recrystallization from a suitable solvent to afford the final product with high chemical and isotopic purity.[10]
Data Presentation
The following tables summarize the key quantitative data for 1-bromooctadecane-d37 and its non-deuterated counterpart.
| Property | 1-Bromooctadecane-d37 | 1-Bromooctadecane |
| Molecular Formula | C₁₈D₃₇Br | C₁₈H₃₇Br |
| Molecular Weight | 370.62 g/mol [10][11][12][13] | 333.39 g/mol [14] |
| Isotopic Purity | 98 atom % D[10][11] | Not Applicable |
| Melting Point | 25-30 °C (lit.)[10][12] | 25-30 °C (lit.)[14] |
| Boiling Point | 214-216 °C / 12 mmHg (lit.)[10][12] | 214-216 °C / 12 mmHg (lit.) |
| Density | 1.083 g/mL at 25 °C[10][12] | ~0.976 g/mL at 25 °C |
| Appearance | Solid[10][12] | White odorless solid[14] |
Isotopic Purity Analysis
The determination of the isotopic purity of 1-bromooctadecane-d37 is critical for its application. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the isotopic distribution of the synthesized compound. The mass spectrum of 1-bromooctadecane-d37 will show a characteristic isotopic pattern for the molecular ion, reflecting the presence of the heavy isotopes of bromine (⁷⁹Br and ⁸¹Br) and the high incorporation of deuterium. The isotopic enrichment is calculated by comparing the relative intensities of the peaks corresponding to the different isotopologues.[15]
Expected Mass Spectrum Features:
-
The molecular ion peak cluster will be centered around m/z 370, corresponding to the C₁₈D₃₇⁷⁹Br isotopologue.
-
An M+2 peak of similar intensity will be observed at m/z 372, corresponding to the C₁₈D₃₇⁸¹Br isotopologue.
-
The relative intensities of the peaks for isotopologues with fewer than 37 deuterium atoms will be significantly lower, confirming high isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The ¹H NMR spectrum is a powerful tool for assessing the degree of deuteration. For a highly deuterated sample of 1-bromooctadecane-d37, the proton signals corresponding to the octadecyl chain should be virtually absent. Any residual proton signals can be integrated against a known internal standard to quantify the level of residual protium, thus providing a measure of isotopic purity.
²H (Deuterium) NMR Spectroscopy: ²H NMR provides direct evidence of deuterium incorporation.[16][17][18][19] The ²H NMR spectrum of 1-bromooctadecane-d37 would show signals corresponding to the different deuterated positions along the alkyl chain. The chemical shifts in the ²H NMR spectrum are analogous to those in the ¹H NMR spectrum.[17]
Visualizations
Synthetic Pathway
Caption: Synthetic route for 1-Bromooctadecane-d37.
Isotopic Purity Analysis Workflow
Caption: Workflow for isotopic purity determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Ruthenium Catalyzed Selective α- and α,β-Deuteration of Alcohols Using D2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Enhancing Activation of D2O for Highly Efficient Deuteration Using an Fe–P Pair-Site Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-溴十八烷-d37 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. 1-溴十八烷-d37 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 13. biocompare.com [biocompare.com]
- 14. 1-Bromooctadecane | C18H37Br | CID 8218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The isotope distribution: A rose with thorns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 17. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 18. cdn.dal.ca [cdn.dal.ca]
- 19. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
